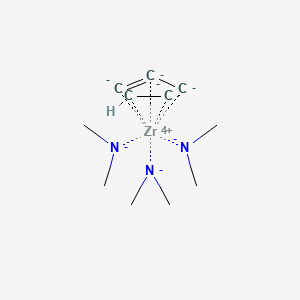![molecular formula C22H13ClN2 B12338439 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline is a heterocyclic compound with the molecular formula C22H13ClN2 and a molecular weight of 340.8 g/mol It is a derivative of dibenzoquinoxaline, characterized by the presence of a 3-chlorophenyl group attached to the quinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones . One common method is the reaction of 3-chlorobenzaldehyde with o-phenylenediamine under acidic conditions to form the quinoxaline ring . The reaction conditions often include the use of catalysts such as Brønsted acids (e.g., acetic acid, formic acid, or hydrochloric acid) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices . In biological systems, it may interact with enzymes and receptors, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[f,h]furazano[3,4-b]quinoxaline: This compound has a similar quinoxaline core but with a furazano group, leading to different electronic properties.
2-Phenylfuro[2,3-b]quinoxaline: Another similar compound with a furo group, which affects its photophysical properties.
Uniqueness
Its structural features make it a versatile compound for the synthesis of novel heterocyclic derivatives and the development of advanced materials .
Eigenschaften
Molekularformel |
C22H13ClN2 |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)phenanthro[9,10-b]pyrazine |
InChI |
InChI=1S/C22H13ClN2/c23-15-7-5-6-14(12-15)20-13-24-21-18-10-3-1-8-16(18)17-9-2-4-11-19(17)22(21)25-20/h1-13H |
InChI-Schlüssel |
LKZOBWXHAKRJKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)
![[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12338377.png)

![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12338389.png)



![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)


![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)
